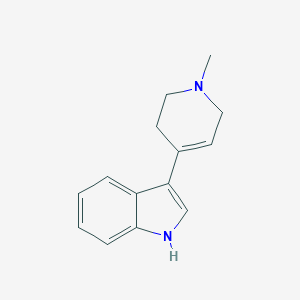

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Übersicht

Beschreibung

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring substituted at the 3-position with a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent alkylation or acylation reactions can introduce the tetrahydropyridine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a more saturated piperidine ring.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5- and 7-positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is , and it features a complex structure that combines an indole moiety with a tetrahydropyridine ring. This structural arrangement contributes to its diverse biological activities.

Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects. In a study involving animal models, compounds with this structure demonstrated significant reductions in depressive behaviors when subjected to forced swim tests and tail suspension tests. These findings suggest that the compound may influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antitumor Activity

Emerging evidence suggests that this compound derivatives possess antitumor properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. This mechanism highlights their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal treatments .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Significant reduction in depressive behaviors in animal models. |

| Study B | Neuroprotection | Inhibition of pro-inflammatory cytokine production in microglial cells. |

| Study C | Antitumor activity | Induction of apoptosis in cancer cell lines through caspase activation. |

| Study D | Antimicrobial activity | Effective against multiple bacterial strains and fungi. |

Wirkmechanismus

The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. For instance, as an nNOS inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, which is involved in pain signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine

- 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

- 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile

Uniqueness

What sets 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole apart from similar compounds is its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its ability to selectively inhibit nNOS over other isoforms of nitric oxide synthase highlights its potential as a therapeutic agent .

Biologische Aktivität

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C14H17N3

- Molecular Weight : 227.305 g/mol

- CAS Number : 116480-62-7

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. In a comparative study, it demonstrated superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin . The unique structural features of the compound enhance its interaction with biological targets involved in tumor progression.

2. Neuroprotective Effects

The compound shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cholinergic dysfunction associated with Alzheimer's . Additionally, it has been noted for its antioxidant properties, contributing to neuroprotection by mitigating oxidative stress .

3. Antimicrobial Properties

Studies have highlighted the antimicrobial activity of tetrahydropyridine derivatives, including this indole compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and survival pathways. This interaction may explain its anticancer effects .

- Enzyme Inhibition : Its role as an AChE inhibitor is crucial for enhancing cholinergic neurotransmission, which is beneficial in neurodegenerative conditions .

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate cytotoxic effects on FaDu cells.

- Findings : The compound induced apoptosis more effectively than bleomycin.

- : Suggests potential as a lead compound for developing new anticancer therapies.

-

Neuroprotective Study :

- Objective : Assess inhibition of cholinesterases.

- Findings : Demonstrated significant inhibition rates against AChE and BuChE.

- : Supports further investigation for Alzheimer’s treatment.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUENQRYBZHHPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169750 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-03-1 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.